AZD 4017

Catalog No.
S548855
CAS No.
1024033-43-9
M.F
C22H33N3O3S
M. Wt
419.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD 4017

CAS Number

1024033-43-9

Product Name

AZD 4017

IUPAC Name

2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanyl-2-pyridinyl]piperidin-3-yl]acetic acid

Molecular Formula

C22H33N3O3S

Molecular Weight

419.6 g/mol

InChI

InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1

InChI Key

NCDZABJPWMBMIQ-INIZCTEOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(1-(5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl)-3-piperidyl)acetic acid, AZD4017

Canonical SMILES

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3

Isomeric SMILES

CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3

The exact mass of the compound {(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid is 419.22426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Choosing a substitute for AZD4017 carries significant risks to experimental validity and feasibility. Broad-spectrum inhibitors like carbenoxolone also inhibit the isoform 11β-HSD2, which can introduce confounding off-target effects related to mineralocorticoid receptor activation.[2] More importantly, direct chemical precursors to AZD4017, while structurally similar, were specifically documented as having zero oral bioavailability (F=0% in rats), making them unsuitable for the in vivo oral dosing studies for which AZD4017 was expressly designed.[3] Therefore, substituting AZD4017 with a related but distinct compound can lead to failed experiments due to either a lack of efficacy from poor pharmacokinetics or ambiguous results from low selectivity.

High Isoform Selectivity Minimizes Confounding Off-Target Effects

AZD4017 demonstrates exceptional selectivity for the 11β-HSD1 enzyme over the related 11β-HSD2 isoform, with an IC50 for 11β-HSD2 greater than 30 µM.[4] This represents a selectivity ratio of over 4,200-fold compared to its potent inhibition of 11β-HSD1 (IC50 = 7 nM).[4][7] This is a critical differentiator from non-selective inhibitors, which can cause undesirable mineralocorticoid side effects by inhibiting 11β-HSD2.

Evidence DimensionEnzyme Inhibition Selectivity (IC50)
Target Compound Data11β-HSD1: 7 nM; 11β-HSD2: >30,000 nM
Comparator Or Baseline11β-HSD2 isoform activity
Quantified Difference>4,285-fold selectivity for 11β-HSD1 over 11β-HSD2
ConditionsIn vitro enzyme inhibition assay.

This high selectivity is crucial for ensuring that observed biological effects are due to the inhibition of 11β-HSD1 only, thereby improving data quality and reproducibility.

Engineered for Oral Bioavailability: A Direct Upgrade Over Precursor Compounds

A primary challenge in the development series for AZD4017 was the complete lack of oral bioavailability in precursor compounds, which showed 0% bioavailability (F=0%) in rat pharmacokinetic studies.[3] AZD4017 was specifically designed to overcome this critical processability issue by modifying the chemical scaffold to include an acidic functional group, resulting in a compound with good aqueous solubility (144 µM) and high cell permeability, making it suitable for oral administration in research models.[3]

Evidence DimensionOral Bioavailability (Rat)
Target Compound DataSufficient for in vivo oral dosing studies (demonstrated by good solubility and permeability)
Comparator Or BaselineDirect chemical precursors (amide and sulfonamide analogs): 0%
Quantified DifferenceQualitatively enables oral administration where precursors completely fail.
ConditionsPharmacokinetic studies in rats.

For any researcher planning in vivo experiments, this ensures the compound can be effectively delivered via oral gavage, a fundamental requirement that close analogs and precursors fail to meet.

Potent Target Engagement in a Key Metabolic Cell Type

Beyond its enzymatic potency (IC50 = 7 nM), AZD4017 demonstrates effective target engagement in a physiologically relevant context, inhibiting 11β-HSD1 activity in isolated human adipocytes with an IC50 of 2 nM.[8] This confirms that the compound not only inhibits the purified enzyme but also effectively penetrates cells and engages its target in a key tissue type central to metabolic disease research.

Evidence DimensionInhibitory Potency (IC50)
Target Compound Data2 nM (in human adipocytes)
Comparator Or Baseline7 nM (recombinant human enzyme)
Quantified DifferenceMaintains high potency in a relevant cellular environment.
ConditionsInhibition of 11β-HSD1 activity in isolated primary human adipocytes.

This provides confidence that AZD4017 is not merely an enzyme inhibitor but a functional cellular tool, ensuring its utility for cell-based metabolic studies.

In Vivo Models of Metabolic Disease Requiring Oral Administration

The demonstrated oral bioavailability of AZD4017, a specific design feature absent in its precursors, makes it the appropriate choice for animal studies of obesity, metabolic syndrome, or type 2 diabetes where consistent compound exposure via oral gavage is required.[3]

Isolating 11β-HSD1-Specific Effects in Glucocorticoid Signaling

Due to its >4,200-fold selectivity against the 11β-HSD2 isoform, AZD4017 should be selected for experiments designed to parse the specific contribution of 11β-HSD1 to a biological process, avoiding the confounding mineralocorticoid-related effects of non-selective inhibitors.[4]

Cell-Based Studies of Cortisol Metabolism in Human Adipocytes

The confirmed, potent inhibition of 11β-HSD1 in isolated human adipocytes (IC50 = 2 nM) validates AZD4017 as a reliable tool for in vitro studies investigating the role of local cortisol production in fat cell biology, adipogenesis, and insulin resistance.[8]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

419.22426310 Da

Monoisotopic Mass

419.22426310 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3JL137394Y

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1024033-43-9

Wikipedia

Azd-4017

Dates

Last modified: 08-15-2023
1: Scott JS, deSchoolmeester J, Kilgour E, Mayers RM, Packer MJ, Hargreaves D, Gerhardt S, Ogg DJ, Rees A, Selmi N, Stocker A, Swales JG, Whittamore PR. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced  acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). J Med Chem. 2012 Nov 26;55(22):10136-47. doi: 10.1021/jm301252n. Epub 2012 Nov 7. PubMed PMID: 23088558.

Explore Compound Types